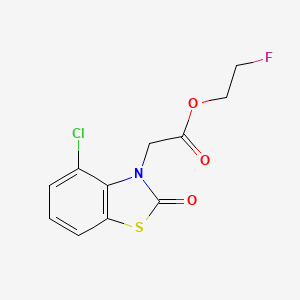
2-fluoroethyl (4-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-fluoroethyl (4-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)acetate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-fluoroethyl (4-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)acetate is not fully understood. However, it is believed to exert its effects through the inhibition of certain enzymes or signaling pathways involved in cellular processes such as proliferation and apoptosis. The compound has been shown to interact with proteins such as caspases, which are involved in the regulation of apoptosis, and to inhibit the activity of certain kinases, which are involved in the regulation of cell growth and division.
Biochemical and Physiological Effects:
2-fluoroethyl (4-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)acetate has been shown to have various biochemical and physiological effects. In addition to its anti-cancer and fluorescent probe properties, the compound has been found to have anti-inflammatory and anti-oxidant activities. It has also been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs and other xenobiotics, which may have implications for drug interactions and toxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-fluoroethyl (4-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)acetate in lab experiments is its versatility. The compound can be used in various assays and experiments to investigate different biological processes and pathways. Another advantage is its relatively low toxicity, which makes it a safer alternative to other compounds that may have more harmful effects. However, one limitation is its limited solubility in aqueous solutions, which may make it difficult to use in certain experiments that require water-based systems.
Direcciones Futuras
There are several future directions for research on 2-fluoroethyl (4-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)acetate. One direction is to further investigate its anti-cancer properties and explore its potential as a therapeutic agent for different types of cancer. Another direction is to develop new fluorescent probes based on the structure of the compound that can be used for different applications in biological imaging and sensing. Additionally, more research is needed to fully understand the mechanism of action of the compound and its interactions with different proteins and enzymes.
Métodos De Síntesis
The synthesis of 2-fluoroethyl (4-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)acetate involves the reaction between 4-chloro-2-oxo-1,3-benzothiazole and ethyl 2-fluoroacetate in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent such as acetonitrile or dimethylformamide at a temperature of 80-100°C for several hours. The resulting product is purified using column chromatography to obtain a pure compound.
Aplicaciones Científicas De Investigación
2-fluoroethyl (4-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)acetate has been used in various scientific research studies. One such study investigated its potential as an anti-cancer agent. The compound was found to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. Another study explored its potential as a fluorescent probe for detecting reactive oxygen species in living cells. The compound was found to selectively react with hydrogen peroxide, a type of reactive oxygen species, and emit fluorescence, making it a useful tool for studying oxidative stress in biological systems.
Propiedades
IUPAC Name |
2-fluoroethyl 2-(4-chloro-2-oxo-1,3-benzothiazol-3-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClFNO3S/c12-7-2-1-3-8-10(7)14(11(16)18-8)6-9(15)17-5-4-13/h1-3H,4-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CINGUVQISOKVLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N(C(=O)S2)CC(=O)OCCF |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClFNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-methoxyphenyl)-3-[1-(phenylsulfonyl)-4-piperidinyl]propanamide](/img/structure/B5100260.png)
![N-[4-(trifluoromethyl)phenyl]cyclobutanecarboxamide](/img/structure/B5100269.png)
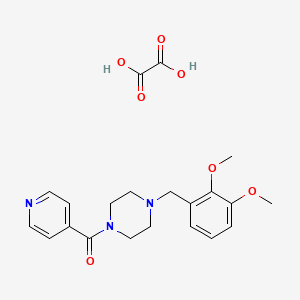
![2-fluoro-N-{2-[(2-nitrophenyl)amino]ethyl}benzamide](/img/structure/B5100287.png)
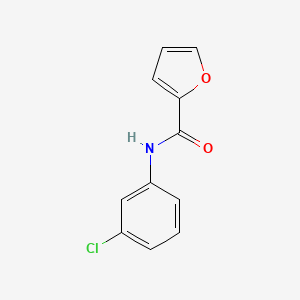
![2-methoxy-2-phenyl-N-{1-[1-(2-pyridinylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}acetamide](/img/structure/B5100297.png)
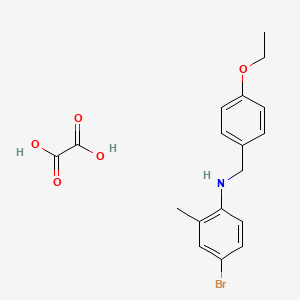
![N-[(2-methyl-1-piperidinyl)carbonothioyl]benzamide](/img/structure/B5100318.png)
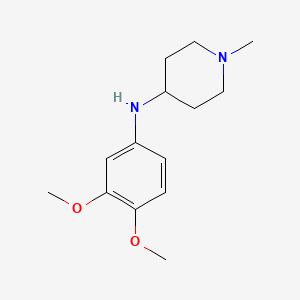
![ethyl 1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-(3-methoxybenzyl)-4-piperidinecarboxylate](/img/structure/B5100330.png)
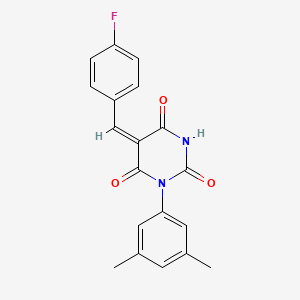
![1-(4-bromophenyl)-N-[2-(4-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5100342.png)
![N-[2-(1-methyl-2-pyrrolidinyl)ethyl]cycloheptanamine](/img/structure/B5100351.png)